Chlorthalidone Impurity G

描述

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Chlorthalidone Impurity G involves the synthesis of the compound through specific chemical reactions. The process typically includes the reaction of 3,4-dichlorobenzoyl chloride with phthalimide in the presence of a base, followed by hydrolysis to yield the desired impurity .

Industrial Production Methods

Industrial production methods for this compound are designed to be feasible on a large scale and ensure high purity of the product. These methods often involve optimized reaction conditions and purification steps to achieve the desired quality .

化学反应分析

Types of Reactions

Chlorthalidone Impurity G undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to the formation of dechlorinated products .

科学研究应用

Analytical Characterization

The identification and quantification of Chlorthalidone Impurity G are crucial for ensuring the quality and safety of chlorthalidone formulations. Various analytical techniques have been developed to detect impurities, including:

- High-Performance Liquid Chromatography (HPLC) : A validated reverse-phase HPLC method has been established to separate chlorthalidone from its impurities. This method is essential for assessing the purity of both the active pharmaceutical ingredient (API) and final drug products .

- Spectroscopic Techniques : Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the structural properties of this compound. For instance, specific IR absorption bands can indicate functional groups present in the impurity, while NMR can provide insights into molecular structure .

Impact on Drug Formulations

This compound may influence the pharmacological properties of chlorthalidone formulations, including:

- Efficacy : The presence of impurities can alter the therapeutic effectiveness of chlorthalidone. For example, impurities may compete with the active compound for binding sites or affect the drug's pharmacokinetics .

- Safety : Impurities can introduce adverse effects that compromise patient safety. Stability studies have shown that degradation products formed during storage can lead to increased toxicity or reduced efficacy of the drug formulation .

Case Studies

Several studies highlight the importance of monitoring this compound in pharmaceutical applications:

- Stability Studies : Research has demonstrated that stress testing chlorthalidone formulations under various conditions (e.g., acid hydrolysis, oxidative stress) can reveal degradation pathways leading to impurity formation. These findings underscore the necessity for robust analytical methods to ensure product stability over time .

- Regulatory Compliance : The European Pharmacopoeia has established guidelines for the acceptable limits of impurities in pharmaceutical products. Compliance with these standards is critical for market approval and patient safety .

Methodologies for Detection

The detection and quantification of this compound involve several methodologies:

| Methodology | Description | Applications |

|---|---|---|

| HPLC | Utilizes a mobile phase to separate compounds based on their interactions with stationary phases | Quantifying impurities in APIs |

| IR Spectroscopy | Measures absorption characteristics to identify functional groups | Structural characterization |

| NMR Spectroscopy | Provides detailed information about molecular structure | Confirming identity of impurities |

作用机制

The mechanism of action of Chlorthalidone Impurity G involves its interaction with specific molecular targets and pathways. As a thiazide-like diuretic impurity, it may inhibit the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to reduced reabsorption of sodium and chloride . This results in decreased plasma volume and cardiac output, contributing to its antihypertensive effects .

相似化合物的比较

Chlorthalidone Impurity G can be compared with other similar compounds, such as:

Chlorthalidone: The parent compound, used as a diuretic and antihypertensive agent.

Chlorthalidone Impurity A: 2-(4-Chloro-3-sulfobenzoyl)benzoic acid.

Chlorthalidone Impurity B: 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid.

Chlorthalidone Impurity C: Ethyl 2-(4-Chloro-3-sulphamoylbenzoyl)benzoate.

This compound is unique due to its specific chemical structure and the presence of the 3,4-dichlorophenyl group, which distinguishes it from other impurities and related compounds .

生物活性

Chlorthalidone Impurity G, with the CAS number 16289-13-7, is a notable impurity found in commercial formulations of chlorthalidone, a thiazide-like diuretic commonly used for managing hypertension and edema. This article delves into the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

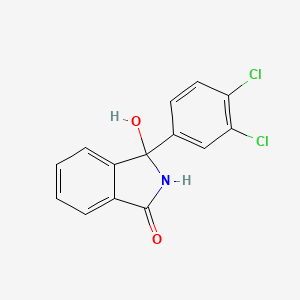

- Chemical Name : 3-(3,4-dichlorophenyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one

- Molecular Formula : C14H9Cl2NO2

- Molecular Weight : 294.1 g/mol

- CAS Number : 16289-13-7

- Solubility : Sparingly soluble in aqueous buffers; maximum solubility in DMSO is approximately 0.5 mg/ml when diluted with PBS (pH 7.2) .

This compound exhibits moderate antihypertensive effects primarily through the following mechanisms:

- Inhibition of Na+/Cl- Cotransporter : Similar to chlorthalidone, this impurity inhibits the Na+/Cl- cotransporter located in the distal convoluted tubule of the kidneys. This action prevents sodium and chloride reabsorption, leading to increased diuresis and reduction in plasma volume and cardiac output .

- Carbonic Anhydrase Inhibition : this compound also inhibits various isoforms of carbonic anhydrase (CA), particularly isoforms CAVB, VII, IX, XII, and XIII, with inhibition constants (Kis) ranging from 2.8 to 23 nM. This inhibition may contribute to its vasodilatory effects .

Biological Activity and Pharmacological Effects

Research indicates that this compound retains some biological activities similar to chlorthalidone:

- Antihypertensive Effects : Studies show that dietary administration of chlorthalidone (and by extension its impurities) can effectively reduce arterial hypertension and prevent ventricular hypertrophy in animal models such as DOCA-salt hypertensive rats .

- Potential Toxicity and Safety Profiles : The impurity is used in quality control during the production of chlorthalidone formulations, indicating its relevance in assessing the safety and efficacy of pharmaceutical products .

Case Studies and Analytical Methods

Recent studies have focused on identifying and quantifying impurities like this compound using advanced analytical techniques:

- HPLC Method Development : A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed to effectively separate chlorthalidone from its impurities during synthesis. This method included modifications to existing pharmacopoeia methods to ensure resolution between chlorthalidone and related impurities .

Characterization Data

Characterization of this compound has been performed using various analytical techniques:

| Technique | Observations |

|---|---|

| IR Spectroscopy | Characteristic peaks indicating functional groups |

| NMR Spectroscopy | Detailed chemical environment of hydrogen atoms |

| Mass Spectrometry | Confirmation of molecular weight |

The IR spectrum showed peaks at specific wavelengths corresponding to aromatic C-H stretches and amide functionalities, while NMR provided insights into the hydrogen environments within the compound .

属性

IUPAC Name |

3-(3,4-dichlorophenyl)-3-hydroxy-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUJTBDUNKPITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675763 | |

| Record name | 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16289-13-7 | |

| Record name | 3-(3,4-Dichlorophenyl)-3-hydroxyphthalimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016289137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-DICHLOROPHENYL)-3-HYDROXYPHTHALIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYL26UC6Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。